molecular formula C12H13N3O5S B288866 1-[(4-ethoxyphenyl)sulfonyl]-4-nitro-2-methyl-1H-imidazole

1-[(4-ethoxyphenyl)sulfonyl]-4-nitro-2-methyl-1H-imidazole

Cat. No. B288866
M. Wt: 311.32 g/mol
InChI Key: YIURCLKGFUNMOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ESI is a heterocyclic compound that belongs to the imidazole family. It was first synthesized in 1984 by a group of researchers from the University of California, Los Angeles, and has since been studied extensively for its potential therapeutic properties. ESI is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of molecules that play a crucial role in inflammation and pain.

Mechanism of Action

ESI exerts its therapeutic effects by inhibiting the activity of the enzyme 1-[(4-ethoxyphenyl)sulfonyl]-4-nitro-2-methyl-1H-imidazole, which is involved in the production of prostaglandins. Prostaglandins are molecules that play a crucial role in inflammation and pain. By inhibiting 1-[(4-ethoxyphenyl)sulfonyl]-4-nitro-2-methyl-1H-imidazole, ESI reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and physiological effects:
ESI has been shown to have various biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, protecting neurons from oxidative stress, and reducing pain. ESI has also been shown to modulate the expression of various genes involved in inflammation and cancer.

Advantages and Limitations for Lab Experiments

ESI has several advantages for lab experiments, including its high purity, stability, and potency. However, ESI also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

ESI has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications in humans. Some future directions for ESI research include investigating its potential as a cancer treatment, exploring its effects on neurodegenerative disorders, and developing new derivatives of ESI with improved properties.
In conclusion, ESI is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its inhibition of 1-[(4-ethoxyphenyl)sulfonyl]-4-nitro-2-methyl-1H-imidazole activity makes it a potent anti-inflammatory and anti-cancer agent, and its ability to protect neurons from oxidative stress makes it a potential treatment for neurodegenerative disorders. While ESI has some limitations, its advantages make it a valuable tool for lab experiments, and further research is needed to determine its full potential in human therapeutics.

Synthesis Methods

The synthesis of ESI involves the reaction of 4-ethoxybenzenesulfonyl chloride with 4-nitro-2-methylimidazole in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and yields ESI as a yellow crystalline solid with a purity of over 95%.

Scientific Research Applications

ESI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, ESI has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Inflammation is a crucial factor in the development of various diseases, and ESI has been shown to reduce inflammation in animal models of arthritis and colitis. In neurodegenerative disorders, ESI has been shown to protect neurons from oxidative stress and reduce inflammation in animal models of Alzheimer's disease.

properties

Product Name

1-[(4-ethoxyphenyl)sulfonyl]-4-nitro-2-methyl-1H-imidazole

Molecular Formula

C12H13N3O5S

Molecular Weight

311.32 g/mol

IUPAC Name

1-(4-ethoxyphenyl)sulfonyl-2-methyl-4-nitroimidazole

InChI

InChI=1S/C12H13N3O5S/c1-3-20-10-4-6-11(7-5-10)21(18,19)14-8-12(15(16)17)13-9(14)2/h4-8H,3H2,1-2H3

InChI Key

YIURCLKGFUNMOL-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2C)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.